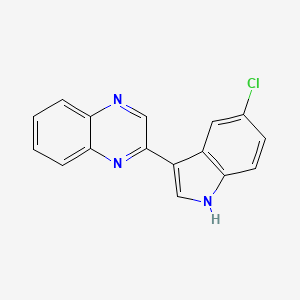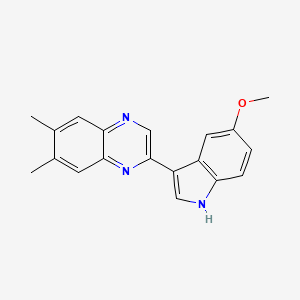
2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethyl-quinoxaline
Descripción general
Descripción
The compound “2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethyl-quinoxaline” is a complex organic molecule that contains an indole group and a quinoxaline group. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The quinoxaline group is a type of heterocyclic compound that consists of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and quinoxaline groups, along with the methoxy and methyl substituents. The exact structure would depend on the positions of these substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methoxy group) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
1. Leukotriene Synthesis Inhibition
A compound closely related to 2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethyl-quinoxaline, namely 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, has shown potent inhibition of leukotriene synthesis. This inhibition is critical in treating conditions like asthma, as leukotrienes play a significant role in inflammatory responses in the respiratory system (Hutchinson et al., 2009).
2. Anticancer Potential
Compounds with a structure incorporating elements of quinoxaline and indole, similar to 2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethyl-quinoxaline, have been synthesized and shown promising results in anticancer research. Specifically, certain indole–quinoline–oxadiazole hybrids have exhibited significant cytotoxic potential against breast adenocarcinoma cells, suggesting potential applications in cancer therapy (Kamath et al., 2016).
3. Synthesis Techniques
Advances in synthesis techniques, such as palladium-catalyzed oxidative carbonylation, have been applied to create indolo and pyrrolo quinoxalinones. These methods enhance the efficiency of producing compounds structurally similar to 2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethyl-quinoxaline, potentially expanding the scope of their applications (Chandrasekhar & Sankararaman, 2020).
4. Pesticidal Activities
Quinoxaline derivatives, including those structurally similar to 2-(5-Methoxy-1H-indol-3-yl)-6,7-dimethyl-quinoxaline, have been investigated for their pesticidal properties. These compounds have displayed herbicidal, fungicidal, and insecticidal activities, indicating their potential use in agricultural applications (Liu et al., 2020).
5. Corrosion Inhibition
Novel quinoxaline derivatives bearing structural similarities have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This research highlights the utility of these compounds in industrial applications, particularly in preventing metal corrosion (Chaouiki et al., 2020).
6. Antibacterial Activity
Quinoxaline derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Alavi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-11-6-17-18(7-12(11)2)22-19(10-21-17)15-9-20-16-5-4-13(23-3)8-14(15)16/h4-10,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSROPMYYYKLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1H-indol-3-yl)-6,7-dimethylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)

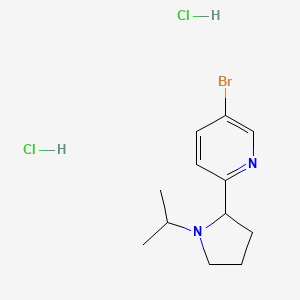
![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)
![tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate](/img/structure/B1402731.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)
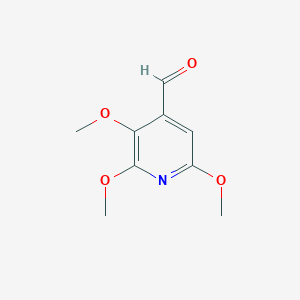
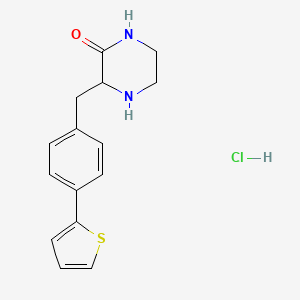
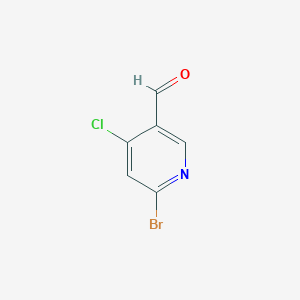
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
